5-(5-Bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a bromopyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the thiadiazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted thiadiazole.
Scientific Research Applications
2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(5-bromo-2-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the bromopyridyl group, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacophore and its electronic properties for materials science applications.
Properties
CAS No. |
883230-95-3 |
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Molecular Formula |
C7H5BrN4S |
Molecular Weight |
257.11 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
ZHYZGRPGLZEFEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(S2)N |
Origin of Product |
United States |
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